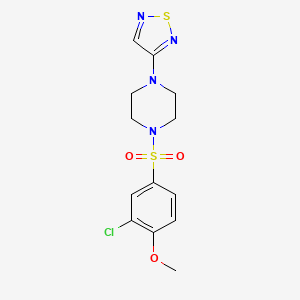

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, commonly known as CMTP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CMTP belongs to the class of piperazine derivatives, and it has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Synthesis of Piperazine Derivatives

Research has focused on the synthesis of various piperazine derivatives, including those linked with benzothiazole and thiadiazole moieties, for potential antimicrobial applications. Compounds synthesized from reactions involving piperazine and related structures have been tested for their antibacterial and antifungal activities against a range of microorganisms (Patel & Agravat, 2009), (Patel & Agravat, 2007). These studies suggest a broader research interest in the antimicrobial properties of piperazine-linked compounds, which could be relevant for the compound .

Antimicrobial and Antifungal Agents

Several studies have synthesized and screened piperazine derivatives for antimicrobial and antifungal properties. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011), (Suryavanshi & Rathore, 2017).

Potential in Drug Discovery

Drug Design and Bioactivity

Research on piperazine-linked compounds extends to their design and evaluation for bioactivity, including their potential as drug candidates for various diseases. This includes studies on the synthesis and biological activities of novel thiadiazole amide derivatives containing piperazine, which have shown inhibitory effects on specific bacterial strains and viruses, suggesting their use in drug discovery (Xia, 2015).

properties

IUPAC Name |

3-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S2/c1-21-12-3-2-10(8-11(12)14)23(19,20)18-6-4-17(5-7-18)13-9-15-22-16-13/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTDJWYVBVNPTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2392088.png)

![7-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2392091.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2392103.png)

![(E)-2-(2-chlorobenzoyl)-3-[4-fluoro-3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2392109.png)